REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])[CH3:2].[N:10]([O-])=O.[Na+].O.O.[Cl:16][Sn]Cl>O.Cl>[ClH:16].[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][NH2:10])[CH3:2] |f:1.2,3.4.5,8.9|
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Name
|
|
Quantity
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143 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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218 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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985 g
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Type
|
reactant
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Smiles
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O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
1.312 L
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Type
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solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
234 g
|
Type
|
reactant
|
Smiles
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C(C)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
218 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
487 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining the internal temperature between 8° C. and 14° C
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Type
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CUSTOM
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Details
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was kept between 5° C. and 10° C
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Type
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CUSTOM
|
Details
|
the solid was collected on a filter paper
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Type
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FILTRATION
|
Details
|
The solution was filtered through Celite
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Type
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ADDITION
|
Details
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treated with 400 ml of concentrated hydrochloric acid
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Type
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WAIT
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Details
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put in an ice bath for 0.5 hours
|
Duration
|
0.5 h
|
Type
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FILTRATION
|
Details
|
The tan plates were filtered
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Type
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DRY_WITH_MATERIAL
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Details
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dried in vacuo over phosphorous pentoxide for 24 hours
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Duration
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24 h
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |